molecular formula C14H22N2O2 B1280300 Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 203662-66-2

Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B1280300
M. Wt: 250.34 g/mol
InChI Key: RHQBJRGRDIJKGP-UHFFFAOYSA-N
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Description

The tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound mentioned is not directly described in the provided papers, but related compounds with similar structural features are discussed. These compounds are of interest due to their potential as building blocks for the synthesis of various biologically active molecules and their ability to access chemical spaces complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Another example is the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is obtained through acid-catalyzed hydrolysis followed by glycol cleavage . These methods provide a convenient entry point for further selective derivatization on the azetidine and cyclobutane rings, which could be extrapolated to the synthesis of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite complex. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry with a chair conformation of the hexahydropyrimidine ring and equatorial benzyl substituents . This information can be useful in predicting the molecular structure of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, which may also exhibit unique conformational properties due to its spirocyclic nature.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to give a mixture of isomeric condensation products . This indicates that spirocyclic compounds containing an active methylene group can participate in condensation reactions, which could be relevant for the chemical reactions analysis of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their structure. For example, the crystal structures of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione are stabilized by C-H...O hydrogen bonds . Similarly, the substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids show antimicrobial activity, indicating that the functional groups attached to the spirocyclic core can impart significant biological properties . These insights can be applied to predict the properties of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, which may also form hydrogen bonds and exhibit biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate and its derivatives are primarily involved in synthetic chemistry, serving as intermediate compounds in the synthesis of various chemical structures. For instance, Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for selective derivations on azetidine and cyclobutane rings, offering access to compounds complementing piperidine ring systems (Meyers et al., 2009). Similarly, Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, demonstrating its potential in creating biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Application in NMR Spectroscopy

In the field of spectroscopy, tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate derivatives have been used in nuclear magnetic resonance (NMR) studies. Jakubowska et al. (2013) utilized NMR spectroscopy to determine the absolute configurations of certain compounds containing the tert-butyl group, contributing to the understanding of molecular structures (Jakubowska et al., 2013).

Role in Medicinal Chemistry

In medicinal chemistry, these compounds are often used as building blocks for more complex structures. López et al. (2020) described the synthesis of tert-butyl (S)-4-methyleneprolinate, which is used in the industrial synthesis of antiviral ledipasvir, highlighting the relevance of tert-butyl azaspiro derivatives in drug development (López et al., 2020).

Contributions to Organic Chemistry

In organic chemistry, these compounds contribute to the development of new synthetic methods and materials. For example, Gurry et al. (2015) described a synthesis method for 2-oxa-7-azaspiro[3.5]nonane, which is important for creating new spirocyclic compounds (Gurry et al., 2015).

properties

IUPAC Name

tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-11(9-14)10-15/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQBJRGRDIJKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457671
Record name Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate

CAS RN

203662-66-2
Record name Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
A new series of potent and selective histamine-3 receptor (H 3 R) antagonists was identified on the basis of an azaspiro[2.5]octane carboxamide scaffold. Many scaffold modifications …
Number of citations: 28 pubs.acs.org

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